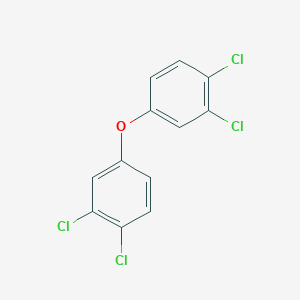

3,3',4,4'-Tetrachlorodiphenyl ether

Übersicht

Beschreibung

3,3’,4,4’-Tetrachlorodiphenyl ether is a synthetic organic compound belonging to the family of polychlorinated biphenyls. It is known for its persistence in the environment and has been widely used in various industrial applications, including as a flame retardant in plastics, rubber, and electrical equipment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3,3’,4,4’ positions. The process may involve the use of chlorine gas in the presence of a catalyst such as ferric chloride.

Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’,4,4’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyl ethers.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Hydroxylated biphenyl ethers.

Reduction: Less chlorinated biphenyl ethers.

Substitution: Biphenyl ethers with different halogen or functional group substitutions.

Wissenschaftliche Forschungsanwendungen

Ecotoxicological Studies

Impact on Wildlife:

Research has demonstrated that 3,3',4,4'-tetrachlorodiphenyl ether can have significant adverse effects on wildlife. Studies have focused on its impact on avian species through egg injection experiments to assess reproductive success and developmental anomalies. For instance, a study involving Japanese quail highlighted the toxic effects of this compound on embryonic development, indicating potential risks to avian populations exposed to contaminated environments .

Case Study: Avian Egg Injection Study

- Objective: Evaluate the toxicity of this compound on avian species.

- Method: Injection of eggs from tree swallows and American kestrels with varying doses of the compound.

- Findings: The study aimed to determine reproductive success rates and incidence of deformities in hatchlings.

Analytical Methods

Detection and Quantification:

The detection of this compound in environmental samples is crucial for assessing exposure risks. Various analytical methods have been developed for this purpose:

These methods enable researchers to monitor environmental contamination levels effectively and assess human health risks associated with exposure.

Environmental Monitoring

Role in Pollution Assessment:

Due to its persistence and bioaccumulation potential, this compound is often included in environmental monitoring programs. Its presence in ecosystems serves as an indicator of pollution levels and the effectiveness of remediation efforts.

Case Study: Monitoring in Aquatic Systems

- Objective: Assess the accumulation of this compound in aquatic organisms.

- Method: Sampling fish and sediment from contaminated water bodies.

- Findings: Data indicated significant bioaccumulation in certain fish species, highlighting the need for ongoing monitoring.

Human Health Risk Assessment

Toxicological Profiles:

The toxicological profile of this compound has been characterized through various studies focusing on its endocrine-disrupting properties and potential carcinogenic effects. Evaluations often utilize Toxic Equivalency Factors (TEFs) to compare its toxicity relative to other dioxin-like compounds.

Health Risk Evaluation Framework:

- Exposure Assessment: Determining potential pathways through which humans may be exposed (e.g., dietary intake).

- Risk Characterization: Evaluating the likelihood of adverse health effects based on exposure levels.

Wirkmechanismus

The mechanism of action of 3,3’,4,4’-Tetrachlorodiphenyl ether involves its interaction with cellular components. It is known to induce oxidative stress and disrupt cellular functions. The compound can bind to and activate the aryl hydrocarbon receptor, leading to the expression of genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species and subsequent cellular damage .

Vergleich Mit ähnlichen Verbindungen

- 3,4,4’,5-Tetrachlorodiphenyl ether

- 3,3’,4,4’-Tetrachlorobiphenyl

Comparison: 3,3’,4,4’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and reactivity. Compared to 3,4,4’,5-Tetrachlorodiphenyl ether, it has different substitution positions, affecting its interaction with biological systems and environmental persistence. Similarly, 3,3’,4,4’-Tetrachlorobiphenyl, while structurally similar, differs in its ether linkage, leading to variations in its chemical behavior and applications.

Biologische Aktivität

3,3',4,4'-Tetrachlorodiphenyl ether (TeCB), a member of the polychlorinated biphenyl (PCB) family, has garnered attention due to its potential biological effects and environmental persistence. This article reviews the biological activity of TeCB, focusing on its toxicological profiles, mechanisms of action, and implications for human health and ecosystems.

- Chemical Name : 3,3',4,4'-Tetrachlorobiphenyl

- CAS Number : 32598-13-3

- Molecular Formula : C₁₂H₆Cl₄

- Molecular Weight : 291.99 g/mol

TeCB is characterized by its four chlorine substituents on the biphenyl structure, which significantly influence its biological activity and toxicity.

TeCB exhibits a range of biological activities through various mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Interaction : While many PCBs exert their effects via AhR activation, TeCB's non-coplanar structure results in a low affinity for this receptor. Instead, it may interact with other signaling pathways that regulate cellular functions, including endocrine disruption and neurotoxicity .

- Neurotoxicity : Studies have indicated that exposure to TeCB can lead to neurobehavioral changes in animal models. For instance, perinatal exposure in rats resulted in impaired learning and memory functions in offspring . The neurotoxic effects are attributed to alterations in dopaminergic signaling pathways .

- Endocrine Disruption : TeCB has been shown to interfere with hormone signaling pathways. Its estrogenic activity has been documented, suggesting potential implications for reproductive health .

Acute and Chronic Toxicity

TeCB is classified as a potential teratogen and reproductive toxicant. Research indicates that high doses can lead to developmental anomalies in animal studies:

- Teratogenic Effects : In rodent studies, doses exceeding certain thresholds resulted in malformations such as cleft palates and other congenital defects .

- Chronic Exposure Risks : Long-term exposure has been associated with immune dysfunction and increased susceptibility to diseases due to its impact on immune cell function .

Bioaccumulation

TeCB exhibits significant bioaccumulation potential in aquatic organisms. For example, studies on the amphipod Hyallela azteca demonstrated chronic toxicity and bioaccumulation effects at environmentally relevant concentrations .

Case Studies

- Environmental Impact Studies : A study examining PCB levels in human milk revealed that maternal exposure to TeCB could lead to higher levels of this compound being transferred to infants through breastfeeding. This raises concerns about developmental impacts on infants exposed to PCBs via lactation .

- Animal Model Research : In a controlled study involving mice, TeCB was administered orally, leading to the identification of various metabolites in feces and urine. Approximately 80% of the administered dose was excreted within five days, indicating rapid metabolism but also highlighting the potential for significant tissue accumulation .

Summary of Research Findings

Eigenschaften

IUPAC Name |

1,2-dichloro-4-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLVZXZRIZBPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204886 | |

| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56348-72-2 | |

| Record name | 3,3′,4,4′-Tetrachlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56348-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A45BVL7ZXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential mechanisms by which 3,3',4,4'-Tetrachlorodiphenyl ether exerts its toxic effects?

A: Research suggests that this compound, similar to polychlorinated biphenyls (PCBs), may disrupt neuronal calcium homeostasis. [] One proposed mechanism involves the interference with protein kinase C (PKC) activity. [] Studies have demonstrated that this compound increases the binding of [3H]-phorbol ester ([3H]PDBu) to cerebellar granule cells. [] This binding suggests potential PKC translocation, which is a key event in various cellular processes, including calcium signaling. [] Additionally, this compound inhibits 45Ca2+ sequestration by microsomes and mitochondria in the cerebellum. [] This inhibition further supports the notion of disrupted calcium homeostasis as a potential mechanism of toxicity.

Q2: How does the structure of this compound relate to its observed activity?

A: The non-coplanar structure of this compound appears to be a significant factor in its activity. [] Research suggests that non-coplanar polychlorinated biphenyl (PCB) congeners, which share structural similarities with this compound, are more potent in disrupting neuronal calcium homeostasis compared to their coplanar counterparts. [] This difference in activity is attributed to the ability of non-coplanar compounds to better interact with biological targets due to their three-dimensional shape. []

Q3: What are the potential implications of this compound exposure on early life stages of fish?

A: Studies on Japanese medaka (Oryzias latipes) have shown that exposure to this compound can lead to embryotoxicity. [] While the observed toxic equivalency factors (TEFs) relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) were relatively low, indicating lower dioxin-like toxicity, this compound still exhibited harmful effects on developing embryos. [] Toxicopathic lesions, such as vascular hemorrhage, were observed in exposed embryos. [] These findings highlight the potential ecological risks associated with this compound contamination in aquatic environments.

Q4: Are there any documented toxic effects of this compound in other organisms?

A: Research on Hydra attenuata has been conducted to assess the toxicity of various polychlorinated diphenyl ethers (PCDEs), including this compound. [] This study aimed to compare the toxicity profiles of PCDEs with those of related compounds like polychlorinated biphenyls (PCBs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). [] While the specific results for this compound in Hydra attenuata were not detailed in the provided abstract, this research highlights the ongoing efforts to characterize the toxicological profile of this compound in diverse biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.